molecular formula C12H13D6ClN2O4 B1139131 Chlorhydrate de Midodrine D6 CAS No. 1188265-43-1

Chlorhydrate de Midodrine D6

Numéro de catalogue B1139131
Numéro CAS: 1188265-43-1
Poids moléculaire: 296.78
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Midodrine D6 Hydrochloride is a hydrochloride salt form of midodrine, a sympathomimetic and antihypotensive agent. It is a prodrug converted into its active metabolite, desglymidodrine, through a deglycination reaction. Desglymidodrine selectively activates alpha-1-adrenergic receptors in arteriolar and venous vasculature, causing smooth muscle contraction and elevating blood pressure. It is characterized by poor diffusion across the blood-brain barrier, limiting its central nervous system effects (Midodrine Hydrochloride, 2020).

Synthesis Analysis

Midodrine's synthesis involves the conversion to desglymidodrine by cleaving a glycine residue, a process significantly impacted by the presence of the intestinal H+-coupled peptide transporter 1 (PEPT1). PEPT1 facilitates the high bioavailability of midodrine by transporting it across intestinal cells, highlighting the importance of amino acid modifications in improving drug absorption (Tsuda et al., 2006).

Molecular Structure Analysis

Midodrine and its metabolite, deglymidodrine, possess a chiral carbon, affecting their pharmacological activity. Chromatographic techniques have shown that the (-)-enantiomer of both compounds is responsible for their therapeutic effects, indicating the specificity of their alpha-adrenergic receptor interaction. This chiral investigation suggests that the activity of midodrine is attributed solely to its (-)-enantiomer (Quaglia et al., 2004).

Chemical Reactions and Properties

Midodrine undergoes enzymatic hydrolysis post-administration, releasing its active metabolite, deglymidodrine. The pharmacodynamic actions investigated in various experimental setups confirm midodrine's classification as a direct peripheral alpha-adrenergic stimulating agent, significantly increasing peripheral vascular tone and arterial blood pressure (Pittner et al., 1976).

Physical Properties Analysis

The formulation studies of midodrine hydrochloride tablets have identified mannitol, pregelatinized starch, and sodium carboxymethyl starch as optimal excipients. These findings underscore the importance of selecting appropriate excipients to ensure the desired appearance, dissolution rate, and stability of midodrine hydrochloride tablets (Deng Ying, 2005).

Chemical Properties Analysis

A stability-indicating HPLC assay method for estimating midodrine hydrochloride in bulk and tablet forms has been developed, showcasing the method's accuracy, simplicity, and sensitivity. This method allows for routine analysis and stability checking of midodrine hydrochloride formulations, emphasizing the drug's stability under various conditions and its degradation in specific environments (Jain et al., 2016).

Applications De Recherche Scientifique

Prévention du Syncope Vasovagal

La midodrine a été utilisée pour la prévention du syncope vasovagal (SVV), une affection clinique courante qui manque de traitements médicaux efficaces {svg_1}. La midodrine, un promédicament pour un agoniste du récepteur α1-adrénergique, pourrait supprimer le SVV {svg_2}. Des études ont montré que la midodrine peut réduire considérablement la probabilité d'obtenir des résultats positifs au test d'inclinaison vers le haut (HUT) {svg_3}. Elle permet également une réduction significative du risque de SVV dans des essais cliniques randomisés en double aveugle {svg_4}.

Traitement de l'Hypotension Orthostatique

Le chlorhydrate de midodrine est un agent presseur à action courte qui augmente la pression artérielle en position debout chez les patients atteints d'hypotension orthostatique {svg_5}. L'hypotension orthostatique est une affection où les patients subissent une baisse de la pression artérielle lorsqu'ils se lèvent, ce qui peut entraîner des symptômes tels que des étourdissements, une vision floue, des évanouissements et des chutes {svg_6}. La midodrine s'est avérée être un traitement bien toléré et cliniquement efficace pour l'hypotension orthostatique symptomatique {svg_7}.

Activation des Récepteurs α-Adrénergiques

Le chlorhydrate de midodrine forme un métabolite actif, la desglymidodrine, qui est un α1-agoniste {svg_8}. Il exerce ses actions via l'activation des récepteurs α-adrénergiques de la vasculature artériolaire et veineuse, produisant une augmentation du tonus vasculaire et une élévation de la pression artérielle {svg_9}.

Mécanisme D'action

Target of Action

Midodrine D6 Hydrochloride, commonly known as Midodrine, primarily targets the alpha-1 adrenergic receptors . These receptors are expressed in the arteriolar and venous vasculature . The activation of these receptors leads to an increase in vascular tone and elevation of blood pressure .

Mode of Action

Midodrine is a prodrug that undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine . Desglymidodrine acts as an agonist at the alpha-1 adrenergic receptors . This interaction with its targets results in the activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature . This activation leads to an increase in vascular tone and a subsequent elevation of blood pressure .

Biochemical Pathways

The biochemical pathway primarily involves the metabolism of Midodrine to form desglymidodrine . This process is known as deglycination, which occurs in the liver and many other tissues . The formed desglymidodrine then acts as an agonist at the alpha-1 adrenergic receptors, leading to an increase in vascular tone and blood pressure .

Pharmacokinetics

Midodrine is rapidly absorbed after oral administration, with an absolute bioavailability of 93% . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine . Neither Midodrine nor desglymidodrine are bound to plasma proteins to any significant extent . The half-life of its metabolic product is around 2.5 hours .

Result of Action

The administration of Midodrine results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension of various etiologies . Standing systolic blood pressure is elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of Midodrine, with some effect persisting for 2 to 3 hours .

Action Environment

The action of Midodrine can be influenced by various environmental factors. For instance, in patients with cirrhosis and tense ascites, the pharmacokinetic parameters of Midodrine can differ significantly from those in healthy individuals . Therefore, drug monitoring, dose adjustments, and consideration of drug-drug interactions should all be considered during therapy in this vulnerable patient group .

Safety and Hazards

Midodrine D6 Hydrochloride should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and chemical impermeable gloves when handling this substance .

Orientations Futures

Midodrine D6 Hydrochloride is currently used to treat low blood pressure that affects daily life . Further clinical trials are underway to verify and describe the clinical benefits of Midodrine D6 Hydrochloride .

Propriétés

IUPAC Name

2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCQZNBCJBRZDT-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CNC(=O)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction vessel is charged with 5.0 g Midodrine base and 60 ml ethanol. The mixture is heated to reflux to obtain a clear solution. To the hot mixture is added 6.3 ml of a 22% solution of hydrochloric acid in isopropanol in portions. During the addition, the Midodrine HCl will crystallize from solution. After cooling to 5°-10° C., the product is filtered to afford 4.8 g (96% yield) of Midodrine HCl (m.p.: 200.8°-201.8° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.